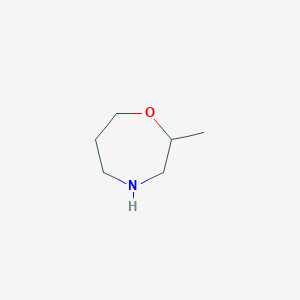

2-Methyl-1,4-oxazepane

Description

The exact mass of the compound 2-Methyl-1,4-oxazepane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-1,4-oxazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,4-oxazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6-5-7-3-2-4-8-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKJQSCCAMQSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018614-41-9 | |

| Record name | 2-methyl-1,4-oxazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to 2-Methyl-1,4-oxazepane: Synthesis, Characterization, and Practical Insights

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a seven-membered heterocycle of significant interest in medicinal chemistry, positioned at the structural intersection of diazepane, morpholine, and azepane motifs.[1] Despite its potential as a privileged structure in drug discovery, the exploration of substituted 1,4-oxazepanes has been hampered by a lack of robust and scalable synthetic protocols.[1] This guide provides a comprehensive, technically-grounded framework for the synthesis and characterization of a specific, underrepresented derivative: 2-Methyl-1,4-oxazepane.

This document moves beyond a simple recitation of methods. It offers a senior application scientist’s perspective on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. We will delve into a proposed synthetic pathway, grounded in established chemical principles, and detail the rigorous analytical techniques required to confirm the structure and purity of the target molecule.

Proposed Synthetic Strategy: Intramolecular Cyclization

The synthesis of 1,4-oxazepane rings and their derivatives frequently relies on the cyclization of an appropriate linear precursor.[2] A highly effective and logical approach for synthesizing 2-Methyl-1,4-oxazepane is the intramolecular cyclization of an N-substituted amino alcohol.

Retrosynthetic Analysis

Our retrosynthetic approach identifies N-(2-hydroxyethyl)-1-aminopropan-2-ol as the key precursor. This molecule contains the necessary oxygen and nitrogen atoms, separated by the correct number of carbon atoms, to form the seven-membered ring. The methyl group at the desired 2-position of the target oxazepane is pre-installed on this precursor.

Caption: Retrosynthetic analysis of 2-Methyl-1,4-oxazepane.

Forward Synthesis Rationale

The forward synthesis is designed in two main stages:

-

Synthesis of the Precursor: N-(2-hydroxyethyl)-1-aminopropan-2-ol is synthesized via a nucleophilic substitution reaction between 1-aminopropan-2-ol and 2-chloroethanol. The primary amine of 1-aminopropan-2-ol acts as the nucleophile, displacing the chloride from 2-chloroethanol. This is a well-established method for creating N-hydroxyethyl-substituted amines.[3]

-

Intramolecular Cyclization: The synthesized precursor is then subjected to a dehydration reaction, typically under acidic conditions (e.g., using sulfuric acid or toluenesulfonic acid) and heat. The acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The remaining hydroxyl or the amine group then acts as an intramolecular nucleophile to close the ring.

Detailed Experimental Protocols

These protocols are presented as a robust starting point for laboratory execution. All reagents should be of high purity, and reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of N-(2-hydroxyethyl)-1-aminopropan-2-ol (Precursor)

Materials:

-

1-Aminopropan-2-ol

-

2-Chloroethanol

-

Sodium carbonate (Na₂CO₃)

-

Ethanol, absolute

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-aminopropan-2-ol (1.0 eq) and sodium carbonate (1.2 eq) in absolute ethanol (100 mL).

-

Slowly add 2-chloroethanol (1.0 eq) to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the oil in a minimal amount of water and extract with diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

-

The aqueous layer contains the desired product. The product can be used directly in the next step or purified further by distillation under reduced pressure.

Synthesis of 2-Methyl-1,4-oxazepane (Intramolecular Cyclization)

Materials:

-

N-(2-hydroxyethyl)-1-aminopropan-2-ol (crude or purified)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a Dean-Stark apparatus with a 250 mL round-bottom flask and a reflux condenser.

-

To the flask, add the precursor, N-(2-hydroxyethyl)-1-aminopropan-2-ol (1.0 eq), and toluene (150 mL).

-

Add a catalytic amount of concentrated sulfuric acid or p-TsOH (0.05 - 0.1 eq).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms. Continue refluxing until no more water is collected (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution (2 x 50 mL).

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-1,4-oxazepane.

-

Purify the product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-Methyl-1,4-oxazepane. The following techniques and expected data provide a framework for validation.

Spectroscopic Analysis

The structural elucidation of 1,4-oxazepane derivatives relies heavily on spectroscopic methods, particularly NMR.[4]

Table 1: Predicted Spectroscopic Data for 2-Methyl-1,4-oxazepane

| Technique | Expected Observations |

| ¹H NMR | Chemical Shifts (δ, ppm): - CH₃- (at C2): ~1.1-1.3 (doublet)- -CH- (at C2): ~3.8-4.0 (multiplet)- -CH₂- (ring protons): ~2.5-3.8 (complex multiplets)- -NH- (at N4): ~1.5-2.5 (broad singlet, may exchange with D₂O) |

| ¹³C NMR | Chemical Shifts (δ, ppm): - CH₃- (at C2): ~18-22- -CH- (at C2): ~70-75- -CH₂- (ring carbons): ~45-65 |

| FTIR | Key Peaks (cm⁻¹): - N-H stretch: ~3300-3400 (broad)- C-H stretch (aliphatic): ~2850-2960- C-O-C stretch: ~1100-1150- C-N stretch: ~1050-1150 |

| Mass Spec. | Expected Molecular Ion (M⁺): - C₆H₁₃NO: 115.10 (for [M]⁺)- [M+H]⁺: 116.11 |

Two-Dimensional (2D) NMR Spectroscopy

For unambiguous structural confirmation, 2D NMR experiments are invaluable.[4]

-

COSY (Correlation Spectroscopy): Will show correlations between adjacent protons. For instance, the proton at C2 should show a correlation with the methyl protons and the protons on the adjacent ring carbon.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations. This is crucial for confirming the connectivity of the entire ring structure. For example, the methyl protons should show a correlation to the C2 carbon.

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to assess the purity of the final product and confirm its molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially if the compound is less volatile or thermally labile.

Experimental Workflow Visualization

The overall process from synthesis to final characterization can be visualized as a logical flow.

Caption: Overall workflow for the synthesis and characterization of 2-Methyl-1,4-oxazepane.

Conclusion and Future Outlook

This guide outlines a logical and robust strategy for the synthesis and characterization of 2-Methyl-1,4-oxazepane. The presented protocols, grounded in fundamental principles of organic chemistry, provide a solid foundation for researchers to produce and validate this compound. The detailed characterization workflow ensures a high degree of confidence in the final product's structure and purity.

The availability of a reliable synthetic route to 2-Methyl-1,4-oxazepane and other substituted derivatives opens the door for their inclusion in drug discovery screening libraries.[1] Further work could focus on optimizing reaction conditions for higher yields, developing enantioselective syntheses to access specific stereoisomers, and exploring the functionalization of the nitrogen atom to create a diverse library of novel compounds for biological evaluation.

References

-

Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. Available at: [Link]

-

Base-Promoted Synthesis of Multisubstituted Benzo[b][5][6]oxazepines. The Royal Society of Chemistry. Available at: [Link]

- WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

-

Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. PDF. Available at: [Link]

-

N-(2-Hydroxyethyl)ethylenediamine. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-1,4-oxazepane

Preamble: Charting the Analytical Landscape for a Novel Heterocycle

In the realm of drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methyl-1,4-oxazepane, a saturated seven-membered heterocycle containing both an ether and a secondary amine functionality, represents a scaffold of significant interest. Its unique structural features suggest potential applications in medicinal chemistry, analogous to related pharmacologically active structures like morpholines and other oxazepane derivatives.[1] A thorough understanding of its analytical behavior, particularly under mass spectrometric interrogation, is paramount for its identification, characterization, and quantification in complex matrices.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Methyl-1,4-oxazepane. Moving beyond a simple recitation of methods, we will delve into the causal relationships that govern its ionization and fragmentation, offering field-proven insights into methodological choices. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to approach the mass spectrometric analysis of this and similar heterocyclic molecules.

Foundational Chemical Properties and Their Mass Spectrometric Implications

A molecule's behavior in a mass spectrometer is intrinsically linked to its chemical properties. A clear understanding of these properties for 2-Methyl-1,4-oxazepane is the first step in developing a robust analytical strategy.

| Property | Value | Source | Implication for Mass Spectrometry Analysis |

| Molecular Formula | C₆H₁₃NO | [2] | The odd number of nitrogen atoms dictates an odd nominal molecular weight, a key diagnostic feature in the mass spectrum. |

| Monoisotopic Mass | 115.0997 Da | [2] | This is the exact mass that will be observed for the molecular ion in high-resolution mass spectrometry, allowing for unambiguous elemental composition determination. |

| Key Structural Features | Saturated 7-membered ring, secondary amine, ether linkage, methyl substituent | [2] | The secondary amine is the most likely site of protonation in electrospray ionization (ESI). The ring structure and the presence of heteroatoms will govern the fragmentation pathways in both electron ionization (EI) and collision-induced dissociation (CID). |

| Predicted pKa | ~8.5-9.5 | Inferred from similar cyclic amines | The basic nature of the secondary amine makes this compound highly suitable for positive-mode electrospray ionization. |

| Predicted Polarity | Moderately Polar | Inferred from structure | This suggests that while GC-MS is feasible, LC-MS might be a more suitable technique, particularly for analysis in biological matrices. |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable small molecules.[3] While the polarity of amines can sometimes present challenges for GC analysis, such as peak tailing, these can often be overcome with appropriate column selection and derivatization strategies.[4][5]

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron ionization (70 eV) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[6] The fragmentation of 2-Methyl-1,4-oxazepane is predicted to be directed by the nitrogen and oxygen atoms and the stability of the resulting carbocations.

A primary fragmentation event is the alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines. This can occur in two ways:

-

Pathway A: Loss of the methyl group. Cleavage of the C2-CH₃ bond would result in the loss of a methyl radical (•CH₃), leading to a stable, resonance-delocalized fragment at m/z 100.

-

Pathway B: Ring opening. Cleavage of the C2-N1 bond followed by further fragmentation can lead to a variety of smaller fragments.

Another significant fragmentation pathway involves cleavage adjacent to the oxygen atom. Ring opening initiated by cleavage of the C7-O1 bond or the C2-O1 bond would also lead to a cascade of fragmentation events.

Predicted Major Fragments in the EI Mass Spectrum of 2-Methyl-1,4-oxazepane

| m/z (Predicted) | Proposed Structure/Formula | Fragmentation Pathway |

| 115 | [C₆H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 100 | [C₅H₁₀NO]⁺ | Loss of •CH₃ from M⁺• (alpha-cleavage) |

| 86 | [C₄H₈NO]⁺ | Ring cleavage and loss of C₂H₅• |

| 72 | [C₃H₆NO]⁺ | Further fragmentation of the ring |

| 58 | [C₃H₈N]⁺ | Cleavage yielding the iminium ion [CH₂=N(H)CH₂CH₃]⁺ |

| 44 | [C₂H₆N]⁺ | Cleavage yielding the iminium ion [CH₂=NHCH₃]⁺ |

Visualizing the Predicted EI Fragmentation

Sources

- 1. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 2. 2-Methyl-1,4-oxazepane | C6H13NO | CID 43498381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. gcms.labrulez.com [gcms.labrulez.com]

- 6. dea.gov [dea.gov]

The Therapeutic Potential of 2-Methyl-1,4-Oxazepane: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide delves into the prospective therapeutic applications of a specific derivative, 2-Methyl-1,4-oxazepane. While direct research on this molecule is nascent, this paper will extrapolate from the known biological activities of analogous 1,4-oxazepane derivatives to postulate its potential as a novel therapeutic agent. We will explore its synthetic accessibility, propose potential molecular targets and mechanisms of action, and provide a roadmap for its preclinical evaluation. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to explore novel chemical matter for challenging therapeutic targets.

Introduction: The 1,4-Oxazepane Scaffold in Medicinal Chemistry

The 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, represents a versatile template for the design of novel bioactive molecules. Its structural flexibility allows for the precise spatial orientation of substituents, enabling interactions with a wide array of biological targets. Derivatives of 1,4-oxazepane have been investigated for a multitude of therapeutic applications, including their use as monoamine reuptake inhibitors for the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD)[1]. Furthermore, certain 1,4-oxazepane derivatives have shown promise as dopamine D4 receptor ligands, suggesting potential utility in the management of schizophrenia[2]. The introduction of a methyl group at the 2-position of the 1,4-oxazepane core, yielding 2-Methyl-1,4-oxazepane, is a strategic modification that can influence the compound's physicochemical properties, metabolic stability, and target engagement. This guide will therefore focus on the untapped therapeutic potential of this specific analog.

Synthesis and Physicochemical Properties of 2-Methyl-1,4-oxazepane

The synthesis of 2-Methyl-1,4-oxazepane can be approached through several established routes for constructing the 1,4-oxazepane core. A plausible and efficient method involves the cyclization of an appropriate amino alcohol precursor.

Proposed Synthetic Protocol

A hypothetical, yet chemically sound, synthetic route is detailed below. This protocol is designed to be a self-validating system, with clear steps for purification and characterization.

Step 1: N-Boc Protection of 1-aminopropan-2-ol

-

Dissolve 1-aminopropan-2-ol in a suitable solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc)₂O and a base, for example triethylamine (TEA), to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions and drying the organic layer.

-

Purify the resulting Boc-protected amino alcohol by column chromatography.

Step 2: O-Alkylation with a Two-Carbon Electrophile

-

Deprotonate the hydroxyl group of the Boc-protected amino alcohol using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).

-

Add a suitable two-carbon electrophile, for instance 2-bromoethanol, to the reaction mixture.

-

Heat the reaction under reflux until completion.

-

Quench the reaction carefully with water and extract the product into an organic solvent.

-

Purify the resulting ether by column chromatography.

Step 3: Boc Deprotection and Intramolecular Cyclization

-

Treat the purified ether with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group.

-

Neutralize the reaction mixture and induce intramolecular cyclization, potentially under basic conditions or via a Mitsunobu reaction, to form the 1,4-oxazepane ring.

-

Purify the final product, 2-Methyl-1,4-oxazepane, by distillation or column chromatography.

Physicochemical Properties

The introduction of the methyl group at the 2-position is expected to influence the lipophilicity and basicity of the molecule compared to the unsubstituted 1,4-oxazepane. These properties are critical for its pharmacokinetic and pharmacodynamic profile.

| Property | Predicted Value | Significance |

| Molecular Weight | 115.17 g/mol | Adherence to Lipinski's Rule of Five |

| LogP (o/w) | ~0.5 - 1.0 | Potential for good oral bioavailability and CNS penetration |

| pKa (of the amine) | ~8.5 - 9.5 | Ionization state at physiological pH, influencing solubility and target binding |

| Polar Surface Area | ~21 Ų | Favorable for membrane permeability |

Table 1: Predicted physicochemical properties of 2-Methyl-1,4-oxazepane.

Caption: Synthetic workflow for 2-Methyl-1,4-oxazepane.

Potential Therapeutic Applications and Mechanisms of Action

Based on the established pharmacology of the 1,4-oxazepane class, we can hypothesize several promising therapeutic applications for 2-Methyl-1,4-oxazepane.

Central Nervous System (CNS) Disorders

3.1.1. Monoamine Reuptake Inhibition: A Novel Antidepressant/Anxiolytic

A significant body of evidence points to 1,4-oxazepane derivatives as potent monoamine reuptake inhibitors[1]. These compounds can block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), thereby increasing their synaptic concentrations. This mechanism is the cornerstone of many established antidepressant and anxiolytic therapies. The 2-methyl substitution could modulate the potency and selectivity of the molecule for these transporters.

Proposed Mechanism of Action: 2-Methyl-1,4-oxazepane may act as a triple reuptake inhibitor (TRI) or exhibit a more selective profile (e.g., a serotonin-norepinephrine reuptake inhibitor, SNRI). By binding to the allosteric or orthosteric sites of monoamine transporters, it would prevent the re-entry of neurotransmitters into the presynaptic neuron, leading to enhanced neurotransmission.

Experimental Validation Protocol:

-

In Vitro Transporter Binding Assays:

-

Perform radioligand binding assays using cell lines expressing human SERT, NET, and DAT to determine the binding affinity (Ki) of 2-Methyl-1,4-oxazepane for each transporter.

-

-

In Vitro Reuptake Inhibition Assays:

-

Utilize synaptosomal preparations or cell-based assays to measure the functional inhibition of serotonin, norepinephrine, and dopamine reuptake (IC₅₀ values).

-

-

In Vivo Behavioral Models:

-

Evaluate the antidepressant-like effects in established rodent models such as the forced swim test and tail suspension test.

-

Assess anxiolytic-like properties using the elevated plus maze and light-dark box tests.

-

Sources

Navigating the Chemical Landscape of 2-Methyl-1,4-oxazepane Analogs: A Technical Guide for Drug Discovery

Abstract

The 1,4-oxazepane scaffold represents a privileged seven-membered heterocyclic system that sits at the intersection of the well-explored morpholine, diazepane, and azepane motifs.[1] This unique structural and electronic configuration makes it a compelling core for the development of novel therapeutics. The introduction of a methyl group at the 2-position (2-Methyl-1,4-oxazepane) provides a key chiral center, opening avenues for stereospecific interactions with biological targets and enhancing the complexity of the accessible chemical space. This guide provides an in-depth exploration of the chemical space of 2-Methyl-1,4-oxazepane analogs, from synthetic strategies and computational analysis to structure-activity relationship (SAR) elucidation and therapeutic potential. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this promising scaffold in their research endeavors.

The 1,4-Oxazepane Core: A Scaffold of Untapped Potential

Seven-membered heterocycles like 1,4-oxazepanes are notably underrepresented in commercial and proprietary compound libraries.[1] This scarcity is not due to a lack of potential, but rather the historical challenges associated with their synthesis.[1] However, recent advancements in synthetic methodologies are making these scaffolds more accessible, allowing for a more thorough investigation of their pharmacological properties.[1][2] The 1,4-oxazepane ring system offers a desirable combination of features for drug design:

-

Three-Dimensional Diversity: The non-planar nature of the seven-membered ring allows for the presentation of substituents in a wider range of spatial vectors compared to their six-membered counterparts like morpholines.

-

Modulation of Physicochemical Properties: The presence of both an oxygen and a nitrogen atom in the ring provides opportunities to fine-tune properties such as solubility, polarity, and hydrogen bonding capacity.

-

Metabolic Stability: The heterocyclic core can influence the metabolic profile of a molecule, potentially offering advantages over more conventional scaffolds.[3]

The focus on the 2-Methyl-1,4-oxazepane core is deliberate. The methyl group at the C2 position introduces a chiral center, which is critical for achieving selectivity and potency for many biological targets. Furthermore, this methyl group can serve as a synthetic handle for further functionalization, expanding the accessible chemical diversity.

Synthetic Strategies for Building the 2-Methyl-1,4-oxazepane Library

The exploration of the 2-Methyl-1,4-oxazepane chemical space is critically dependent on robust and versatile synthetic strategies. The lack of reliable synthetic routes has historically hindered the exploration of 1,4-oxazepanes.[1] However, optimization of classical heterocyclization methods and the development of novel approaches have made these scaffolds more accessible.[1][2]

Classical Hetercyclization Revisited: A Scalable Approach

Recent work has demonstrated that a careful optimization of classical heterocyclization reactions can provide a robust and scalable protocol for the synthesis of functionalized 1,4-oxazepanes.[1] This strategy can accommodate both unsubstituted and methyl-substituted precursors, making it directly applicable to the synthesis of the 2-Methyl-1,4-oxazepane core.[1]

Experimental Protocol: Optimized Classical Hetercyclization

-

Starting Materials: N-protected ethanolamine and a suitable propylene oxide derivative (to introduce the 2-methyl group).

-

Step 1: Alkylation: React the N-protected ethanolamine with the propylene oxide derivative under basic conditions to form the corresponding amino alcohol.

-

Step 2: Cyclization: Induce intramolecular cyclization of the amino alcohol, typically through activation of the hydroxyl group (e.g., conversion to a leaving group like a tosylate or mesylate) followed by intramolecular nucleophilic substitution by the amine.

-

Step 3: Deprotection: Remove the N-protecting group to yield the 2-Methyl-1,4-oxazepane core.

-

Step 4: Functionalization: The secondary amine of the core can then be functionalized through various reactions such as reductive amination, acylation, or arylation to generate a library of analogs.

Causality Behind Experimental Choices: The choice of protecting group for the nitrogen is crucial to prevent side reactions and to be orthogonal to the reaction conditions used for cyclization and subsequent functionalization. The optimization of the cyclization step is key to achieving high yields for the seven-membered ring, which can be challenging due to entropic factors.

Synthesis from N-Propargylamines: An Atom-Economical Approach

N-propargylamines are versatile building blocks in organic synthesis and offer an atom-economical route to various N-heterocycles, including 1,4-oxazepanes.[2] This approach has seen significant growth in recent years due to its efficiency and shorter synthetic routes.[2]

Conceptual Workflow: N-Propargylamine-based Synthesis

Caption: N-Propargylamine-based synthesis of 2-Methyl-1,4-oxazepane analogs.

This methodology often involves a transition-metal-catalyzed cyclization, which can provide high levels of regio- and stereocontrol.

Computational Exploration of the Chemical Space

In silico methods are indispensable for efficiently navigating the vast chemical space of 2-Methyl-1,4-oxazepane analogs. These computational tools allow for the prioritization of synthetic targets, the generation of hypotheses about structure-activity relationships, and a deeper understanding of ligand-target interactions.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[4][5] This can be done using either a ligand-based approach (aligning known active molecules) or a structure-based approach (analyzing the binding site of a target protein).[4] For the 2-Methyl-1,4-oxazepane scaffold, a pharmacophore model could highlight the importance of the hydrogen bond acceptor (oxygen), the hydrogen bond donor/acceptor (nitrogen), and the spatial orientation of various substituents for a given biological activity.

Logical Workflow: Pharmacophore-Guided Virtual Screening

Caption: Workflow for pharmacophore-guided virtual screening of 2-Methyl-1,4-oxazepane analogs.

Molecular Docking and Virtual Screening

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[6][7] This technique can be used to screen a virtual library of 2-Methyl-1,4-oxazepane analogs against a protein of interest, scoring each compound based on its predicted binding affinity.[8][9] This allows for the rapid identification of promising candidates for synthesis and biological testing.[7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity.[10] A 3D-QSAR analysis of 2,4-disubstituted 1,4-oxazepanes has been successfully used to understand the structural requirements for dopamine D4 receptor affinity.[10] For 2-Methyl-1,4-oxazepane analogs, a QSAR model could reveal the quantitative impact of different substituents on potency, selectivity, or other important pharmacological parameters.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the 2-Methyl-1,4-oxazepane scaffold and the subsequent evaluation of the biological activity of the resulting analogs are essential for elucidating the SAR.[11] Key areas for modification include:

-

N4-Substitution: The secondary amine at the N4 position is a prime site for introducing a wide variety of substituents to probe interactions with the target protein.

-

C2-Stereochemistry: The stereochemistry of the methyl group at the C2 position can have a profound impact on biological activity. The synthesis and evaluation of both enantiomers are crucial.

-

Ring Conformation: The substitution pattern can influence the preferred conformation of the seven-membered ring, which in turn affects the spatial arrangement of the functional groups.

-

Bioisosteric Replacement: The 1,4-oxazepane core itself can be considered a bioisostere of other cyclic systems.[12][13][14][15] Exploring bioisosteric replacements for the oxygen or nitrogen atoms, or for the entire ring system, can lead to compounds with improved properties.[3][12]

Table 1: Hypothetical SAR Data for 2-Methyl-1,4-oxazepane Analogs as Monoamine Reuptake Inhibitors

| Compound ID | N4-Substituent | C2-Stereochemistry | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| 1a | -H | Racemic | 580 | 1200 | >10000 |

| 1b | -CH3 | Racemic | 350 | 850 | 8500 |

| 1c | -CH2Ph | Racemic | 50 | 120 | 1500 |

| 1d | -CH2Ph | (S) | 25 | 90 | 1200 |

| 1e | -CH2Ph | (R) | 150 | 400 | 3500 |

| 1f | -CH2-(4-Cl-Ph) | (S) | 10 | 45 | 980 |

This table is illustrative and does not represent actual experimental data.

Therapeutic Potential and Applications

Analogs of the 1,4-oxazepane scaffold have shown promise in a variety of therapeutic areas.

Central Nervous System (CNS) Disorders

-

Depression and Anxiety: 1,4-oxazepane derivatives have been identified as potent monoamine reuptake inhibitors, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[16] This mechanism of action is the basis for many currently prescribed antidepressants and anxiolytics.

-

Schizophrenia: Certain 2,4-disubstituted 1,4-oxazepanes have demonstrated selectivity for the dopamine D4 receptor, a target of interest for the development of atypical antipsychotics with potentially fewer side effects.[10]

Other Therapeutic Areas

-

Pain and Incontinence: The modulation of monoamine levels has also been implicated in the treatment of chronic pain and stress urinary incontinence.[16]

-

Hormone-Related Disorders: Non-steroidal progesterone receptor antagonists based on a benzo[10][16]oxazepin-2-one core have been developed, suggesting the potential for 1,4-oxazepane analogs in indications such as endometriosis and uterine fibroids.[17]

-

Anticancer and Antimicrobial: While less explored for the 1,4-oxazepane scaffold specifically, related heterocyclic compounds are widely investigated for these applications.[6][7][18][19] The structural diversity offered by the 2-Methyl-1,4-oxazepane core makes it an attractive starting point for such discovery efforts.

Signaling Pathway: Dopamine D4 Receptor Modulation

Caption: Antagonism of the dopamine D4 receptor by a 2-Methyl-1,4-oxazepane analog.

Conclusion and Future Directions

The chemical space surrounding the 2-Methyl-1,4-oxazepane core is rich with opportunities for the discovery of novel, potent, and selective therapeutic agents. The convergence of improved synthetic accessibility and powerful computational tools has set the stage for a thorough exploration of this scaffold. Future efforts should focus on the development of stereoselective synthetic routes to access enantiomerically pure analogs, the expansion of the substituent diversity to build comprehensive SAR models, and the application of these analogs in a broader range of biological screens to uncover new therapeutic applications. As our understanding of the unique properties of seven-membered heterocycles grows, the 2-Methyl-1,4-oxazepane scaffold is poised to become a valuable addition to the medicinal chemist's toolbox.

References

- 1,4-oxazepane derivatives. Google Patents.

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. URL: [Link]

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. URL: [Link]

-

New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. URL: [Link]

-

Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ACS Publications. URL: [Link]

-

New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Royal Society of Chemistry. URL: [Link]

-

Synthesis of substituted benzo[b][10][16]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Royal Society of Chemistry. URL: [Link]

-

2-Methyl-1,4-oxazepane. PubChem. URL: [Link]

-

In silico screening and molecular docking study of quinoline based compounds with Human kallikrein 7 in complex with 1,4-diazepane-7-one 1-acetamide derivative receptor target for potential antibacterials. ResearchGate. URL: [Link]

-

Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. URL: [Link]

-

In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Preprints.org. URL: [Link]

-

Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. ScienceDirect. URL: [Link]

-

Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. URL: [Link]

-

Design, In Silico Screening, Synthesis, and In Vitro Assessment of 1,4-Naphthoquinone-Tethered Hybrid Molecules to Explore Their Anticancer and Antimicrobial Potential. PubMed Central. URL: [Link]

-

Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed. URL: [Link]

-

7-aryl 1,5-dihydro-benzo[e][10][16]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists. PubMed. URL: [Link]

-

Bioisosteric Replacements. Chemspace. URL: [Link]

-

Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. URL: [Link]

-

In silico analysis of pharmacophore modeling for binding Inhibition of VEGF-A and NRP-1 B1 domain. ChemRxiv. URL: [Link]

-

Pharmacophore modeling studies on 2-arylidene-4-substituted-aryl-but-3-en-4-olides as anti-inflammatory agents. Pharmacophore. URL: [Link]

-

An In-silico Approach: Design, Homology Modeling, Molecular Docking, MM/GBSA Simulations, and ADMET Screening of Novel 1,3,4-oxadiazoles as PLK1inhibitors. PubMed. URL: [Link]

-

Ring Bioisosteres. Cambridge MedChem Consulting. URL: [Link]

-

Pharmacophore modeling: Advances, Limitations, And current utility in drug discovery. Wiley Online Library. URL: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, In Silico Screening, Synthesis, and In Vitro Assessment of 1,4-Naphthoquinone-Tethered Hybrid Molecules to Explore Their Anticancer and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzene Bioisosteric Replacements - Enamine [enamine.net]

- 14. chem-space.com [chem-space.com]

- 15. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 17. 7-aryl 1,5-dihydro-benzo[e][1,4]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

- 19. An In-silico Approach: Design, Homology Modeling, Molecular Docking, MM/GBSA Simulations, and ADMET Screening of Novel 1,3,4-oxadiazoles as PLK1inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Procedures for N-Acylation of 2-Methyl-1,4-oxazepane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepane scaffold is a valuable seven-membered heterocycle in medicinal chemistry, representing a key structural motif at the intersection of diazepane, morpholine, and azepane derivatives.[1] Its functionalization is critical for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. N-acylation is a fundamental transformation that introduces an amide functionality, which can modulate the scaffold's physicochemical properties, provide a handle for further diversification, and engage in crucial hydrogen bonding interactions with biological targets. This document provides a comprehensive guide to the N-acylation of 2-methyl-1,4-oxazepane, detailing two robust protocols using common acylating agents. We emphasize the underlying chemical principles, causality behind procedural choices, and troubleshooting strategies to ensure reliable and reproducible outcomes in a research and development setting.

Introduction: The Strategic Importance of N-Acylation

2-Methyl-1,4-oxazepane is a saturated heterocycle containing a secondary amine that serves as a prime reaction site for chemical modification. The introduction of an acyl group (R-C=O) onto the nitrogen atom converts the amine into an amide. This transformation is one of the most widely used reactions in drug discovery for several strategic reasons:[2]

-

Property Modulation: The amide bond can significantly alter key drug-like properties such as solubility, lipophilicity (logP), metabolic stability, and cell permeability.

-

SAR Exploration: A diverse array of acyl groups can be readily introduced, allowing for a systematic exploration of the steric and electronic requirements of a binding pocket.

-

Bioisosteric Replacement: The resulting N-acyl moiety can act as a bioisostere for other functional groups, helping to fine-tune a molecule's biological activity or reduce off-target effects.

-

Synthetic Handle: The acyl group itself can be further functionalized, serving as a versatile anchor point for building more complex molecular architectures.

This guide focuses on providing detailed, field-proven methodologies for this critical transformation, enabling chemists to efficiently generate libraries of N-acylated 2-methyl-1,4-oxazepane derivatives.

Core Principles: The Chemistry of N-Acylation

The N-acylation of 2-methyl-1,4-oxazepane proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[3] This reaction is highly efficient due to the inherent nucleophilicity of the secondary amine and the high reactivity of common acylating agents like acyl chlorides and acid anhydrides.

The general mechanism involves an addition-elimination sequence:

-

Nucleophilic Attack: The nitrogen atom of 2-methyl-1,4-oxazepane attacks the carbonyl carbon of the acylating agent, breaking the C=O π-bond and forming a tetrahedral intermediate.[4][5]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride).[4][5]

-

Deprotonation: A base removes the proton from the nitrogen atom, yielding the neutral N-acylated product and a salt byproduct.[4]

Caption: General mechanism of nucleophilic acyl substitution.

Methodologies and Experimental Protocols

Two primary methods are presented, utilizing either a highly reactive acyl chloride or a milder acid anhydride. The choice depends on the stability of the desired acyl group, the required reaction conditions, and scalability.

Method A: Acylation with Acyl Chlorides under Schotten-Baumann Conditions

This is a classic, robust, and highly efficient method for amide synthesis.[6][7] Acyl chlorides are very reactive, leading to rapid and often quantitative conversion at room temperature. The key challenge is managing the hydrogen chloride (HCl) byproduct, which can protonate the starting amine, rendering it non-nucleophilic. This is overcome by including a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[8]

Causality Behind Choices:

-

Solvent: Dichloromethane (DCM) is an excellent choice as it is aprotic, preventing reaction with the acyl chloride, and readily dissolves the organic reactants and products.[8]

-

Base: Triethylamine is a common, inexpensive tertiary amine base that effectively scavenges the generated HCl without competing as a nucleophile.[8] An excess (1.2-1.5 equivalents) is used to ensure the reaction medium remains basic.

-

Temperature: The reaction is initiated at 0 °C to control the initial exotherm from the highly reactive acyl chloride, then allowed to warm to room temperature to ensure complete conversion.

Protocol 1: Synthesis of 4-acetyl-2-methyl-1,4-oxazepane

Materials:

-

2-Methyl-1,4-oxazepane (115.17 g/mol )

-

Acetyl chloride (78.50 g/mol )

-

Triethylamine (TEA) (101.19 g/mol )

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methyl-1,4-oxazepane (e.g., 1.15 g, 10.0 mmol).

-

Dissolve the amine in anhydrous DCM (e.g., 50 mL).

-

Add triethylamine (e.g., 2.1 mL, 1.52 g, 15.0 mmol, 1.5 equiv).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Slowly add acetyl chloride (e.g., 0.78 mL, 0.86 g, 11.0 mmol, 1.1 equiv) dropwise via syringe over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by slowly adding water (20 mL). Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-acetyl-2-methyl-1,4-oxazepane.

Method B: Acylation with Acid Anhydrides

Acid anhydrides are less reactive than acyl chlorides, making them suitable for substrates that may be sensitive to harsher conditions.[9] The reaction often requires heating or longer reaction times. The byproduct is a carboxylic acid, which is less corrosive than HCl but can still protonate the starting amine. Therefore, a base is still recommended.[10]

Causality Behind Choices:

-

Acylating Agent: Acid anhydrides offer a milder alternative to acyl chlorides, reducing the risk of side reactions with sensitive functional groups.

-

Solvent: A higher-boiling aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile can be used if heating is required. For room temperature reactions, DCM is also suitable.

-

Catalyst (Optional): For sluggish reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the acylation.

Protocol 2: Synthesis of 4-benzoyl-2-methyl-1,4-oxazepane

Materials:

-

2-Methyl-1,4-oxazepane (115.17 g/mol )

-

Benzoic anhydride (226.23 g/mol )

-

Triethylamine (TEA) (101.19 g/mol )

-

Anhydrous Dichloromethane (DCM)

-

1 M aqueous hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2-methyl-1,4-oxazepane (e.g., 1.15 g, 10.0 mmol) and benzoic anhydride (e.g., 2.49 g, 11.0 mmol, 1.1 equiv).

-

Dissolve the reactants in anhydrous DCM (e.g., 50 mL).

-

Add triethylamine (e.g., 1.7 mL, 1.21 g, 12.0 mmol, 1.2 equiv).

-

Stir the reaction at room temperature overnight (12-18 hours). If the reaction is slow, it can be gently heated to reflux (approx. 40 °C).

-

Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the mixture with additional DCM (25 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess amine and TEA, followed by saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove benzoic acid, and finally with brine (1 x 25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-benzoyl-2-methyl-1,4-oxazepane.

Data Summary and Troubleshooting

Comparative Overview of Acylation Methods

| Feature | Method A: Acyl Chloride | Method B: Acid Anhydride |

| Reactivity | Very High | Moderate |

| Byproduct | Hydrogen Chloride (HCl) | Carboxylic Acid |

| Typical Temp. | 0 °C to Room Temp | Room Temp to Reflux |

| Reaction Time | 1-4 hours | 4-24 hours |

| Advantages | Fast, high yielding | Milder, good for sensitive substrates |

| Disadvantages | Corrosive byproduct, moisture sensitive | Slower, may require heat |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive amine (protonated).2. Hydrolysis of acylating agent.3. Insufficient reaction time/temp. | 1. Ensure sufficient base is present (1.2-1.5 equiv).2. Use anhydrous solvents and reagents; perform under inert atmosphere.3. Increase reaction time or gently heat (especially for Method B). |

| Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of side products.3. Degradation of product. | 1. Allow reaction to stir longer.2. Re-purify via column chromatography, checking fractions carefully by TLC.3. Ensure work-up is not overly acidic or basic. |

| Difficult Purification | Co-elution of product with byproduct (e.g., benzoic acid). | Ensure the aqueous work-up is performed thoroughly to remove water-soluble byproducts before chromatography. A basic wash (NaHCO₃) is crucial for removing acidic byproducts. |

Experimental Workflow Visualization

The following diagram outlines the general laboratory workflow for the N-acylation process.

Caption: General laboratory workflow for N-acylation.

Safety Precautions

-

2-Methyl-1,4-oxazepane: May cause skin and serious eye irritation. Harmful if swallowed, inhaled, or in contact with skin.[11]

-

Acyl Chlorides: Are corrosive, lachrymatory, and react violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acid Anhydrides: Are corrosive and moisture-sensitive. Handle with appropriate PPE in a fume hood.

-

Bases: Triethylamine and DIPEA are flammable and corrosive. Handle with care.

-

Solvents: Dichloromethane is a suspected carcinogen. All solvent handling should be done in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

PubChem. (n.d.). 2-Methyl-1,4-oxazepane. National Center for Biotechnology Information. Retrieved from [Link]

-

Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]

-

Zhang, L., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules. Retrieved from [Link]

-

Ni, Y., et al. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. International Journal of Molecular Sciences. Retrieved from [Link]

-

Clark, J. (n.d.). Reaction between acyl chlorides and amines. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

-

Karimi, B., et al. (2021). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC. Retrieved from [Link]

-

Leslie, J. M. (2024). Acylation of an amine using acetic anhydride. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. Arkat USA. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. News. Retrieved from [Link]

-

ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

-

Downey, W. D., et al. (2011). Synthesis of N-Acyl-N,O-Acetals from N-Aryl Amides and Acetals in the Presence of TMSOTf. Tetrahedron Letters. Retrieved from [Link]

-

Schachter, D., et al. (n.d.). GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES. Semantic Scholar. Retrieved from [Link]

-

Gunanathan, C., et al. (2011). N-Heterocyclic Carbene Based Ruthenium-Catalyzed Direct Amide Synthesis from Alcohols and Secondary Amines: Involvement of Esters. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Request PDF. Retrieved from [Link]

-

Reddy, G. S., et al. (2018). Synthesis of substituted benzo[b][11][12]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Clark, J. (n.d.). Reactions of acid anhydrides with ammonia or primary amines. Chemguide. Retrieved from [Link]

-

ResearchGate. (2025). N-Acylation of sulfonamides using N-acylbenzotriazoles. Retrieved from [Link]

-

Zhang, L., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC. Retrieved from [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Quora. (2020). What is the Schotten-Baumann reaction?. Retrieved from [Link]

-

ChemistNATE. (2022). Acid Chloride + Ammonia = Amide (Mechanism). YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

-

MDPI. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Acylation by Anhydrides and Esters. YouTube. Retrieved from [Link]

-

Katritzky, A. R., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.

-

Funaki, K., et al. (2022). Atropodiastereoselective 5 N-Acylation of 1,5-Benzodiazepin-2-ones with (S)-2-Phenylpropanoyl and (S)-2-Phenylbutanoyl Chlorides. Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. savemyexams.com [savemyexams.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 2-Methyl-1,4-oxazepane | C6H13NO | CID 43498381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 2-Methyl-1,4-oxazepane in Asymmetric Synthesis: A Foundational Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the quest for novel chiral scaffolds that can serve as effective ligands, auxiliaries, or catalysts is perpetual. While privileged structures like chiral phosphines, diamines, and various five- and six-membered heterocycles have been extensively studied and applied, the potential of seven-membered heterocyclic systems remains comparatively underexplored. This guide delves into the nascent field of 2-Methyl-1,4-oxazepane and its broader chiral 1,4-oxazepane family, not as a review of established applications, but as a foundational blueprint for future research and development.

Currently, the scientific literature presents a notable void regarding the direct application of 2-Methyl-1,4-oxazepane in asymmetric synthesis. However, the inherent chirality of this molecule, coupled with the proven utility of related chiral amines and ethers in stereoselective transformations, suggests a fertile ground for innovation.[1][2][3] This document, therefore, serves a dual purpose: to transparently acknowledge the current state of knowledge and to provide a comprehensive, scientifically-grounded starting point for researchers aiming to pioneer the use of this promising chiral building block. We will first explore the synthetic pathways to access enantiopure 1,4-oxazepane derivatives, a critical prerequisite for their use in asymmetric synthesis. Subsequently, we will extrapolate from well-established principles of asymmetric catalysis to propose potential applications for these intriguing molecules.

Part 1: The Synthetic Gateway to Chiral 1,4-Oxazepanes

The journey into the asymmetric applications of 2-Methyl-1,4-oxazepane begins with its enantioselective synthesis. The lack of reliable and scalable synthetic routes has historically hindered the exploration of many seven-membered heterocycles.[4] However, recent advancements in synthetic methodology are beginning to address this challenge. An effective strategy revolves around the intramolecular cyclization of N-substituted amino alcohols.[5]

Key Synthetic Strategy: Intramolecular Cyclization

A robust method for constructing the 1,4-oxazepane ring involves a multi-step sequence starting from a protected amino alcohol. This approach offers a versatile platform for introducing substituents and controlling stereochemistry.

Protocol 1: Synthesis of a Chiral 1,4-Oxazepane Precursor

This protocol outlines a general, solid-phase approach to a key N-phenacyl nitrobenzenesulfonamide intermediate, which can then be cyclized to form the 1,4-oxazepane ring.[5]

Materials:

-

Fmoc-HSe(TBDMS)-OH immobilized on Wang resin

-

Piperidine solution (20% in DMF)

-

2-Nitrobenzenesulfonyl chloride (2-Ns-Cl)

-

Diisopropylethylamine (DIPEA)

-

2-Bromoacetophenone

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (Et₃SiH)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

Procedure:

-

Fmoc Deprotection: The Fmoc-protected amino alcohol on Wang resin is treated with a 20% solution of piperidine in DMF to expose the free amine.

-

Sulfonylation: The resin-bound amino alcohol is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of DIPEA to form the corresponding sulfonamide.

-

Alkylation: The sulfonamide is subsequently alkylated with a 2-bromoacetophenone to yield the N-phenacyl nitrobenzenesulfonamide intermediate.

-

Cleavage and Cyclization: The intermediate is cleaved from the resin and simultaneously cyclized by treatment with a mixture of TFA and Et₃SiH in DCM. The TFA removes the acid-labile protecting groups, and the Et₃SiH acts as a reducing agent to facilitate the cyclization to the 1,4-oxazepane derivative.

Causality of Experimental Choices:

-

Solid-Phase Synthesis: The use of a solid support (Wang resin) simplifies the purification process at each step, as excess reagents and byproducts can be washed away, driving the reactions to completion.

-

Nitrobenzenesulfonyl Protecting Group: The nitrobenzenesulfonyl group serves a dual purpose: it activates the nitrogen for alkylation and can act as a protecting group that is stable under various reaction conditions but can be removed if necessary.

-

TFA/Et₃SiH Cleavage Cocktail: This combination is crucial for the final deprotection and cyclization. TFA cleaves the molecule from the acid-sensitive Wang resin and removes other acid-labile protecting groups, while triethylsilane acts as a scavenger for any reactive cationic species and promotes the reductive cyclization pathway.

Caption: Synthetic pathway for 1,4-oxazepane derivatives.

Part 2: Prospective Applications in Asymmetric Synthesis

With a viable synthetic route to chiral 1,4-oxazepanes established, we can now turn our attention to their potential applications. While direct experimental evidence is pending, we can formulate compelling hypotheses based on the roles of analogous chiral molecules in asymmetric catalysis. Chiral amines, in particular, are cornerstones of this field, functioning as resolving agents, chiral auxiliaries, and ligands for metal catalysts.[1][2]

Hypothetical Role 1: Chiral Ligands for Transition Metal Catalysis

The nitrogen and oxygen atoms within the 2-Methyl-1,4-oxazepane scaffold provide two potential coordination sites for transition metals. The inherent chirality of the backbone could create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of a catalyzed reaction.

Potential Reactions:

-

Asymmetric Hydrogenation: Chiral ligands are pivotal in the asymmetric hydrogenation of prochiral olefins and ketones.[1][2] A chiral 2-Methyl-1,4-oxazepane-derived ligand could potentially be used to create highly enantioselective iridium, rhodium, or ruthenium catalysts for the synthesis of chiral alcohols and amines.[1][2]

-

Asymmetric C-C Bond Forming Reactions: Reactions such as palladium-catalyzed asymmetric allylic alkylation or copper-catalyzed conjugate additions often rely on chiral ligands to control the stereochemistry of the newly formed carbon-carbon bond.

Caption: Conceptual workflow of a chiral 1,4-oxazepane as a ligand.

Hypothetical Role 2: Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of a reaction. The auxiliary is then removed to reveal the enantiomerically enriched product. A chiral 2-Methyl-1,4-oxazepane could potentially be attached to a substrate via its nitrogen atom to direct the stereoselective attack of a nucleophile or electrophile.

Data Table: Comparison of Chiral Auxiliaries

| Auxiliary Class | Typical Attachment | Key Feature | Potential for 2-Methyl-1,4-oxazepane |

| Chiral Oxazolidinones | Acylation to form an imide | Rigid five-membered ring provides effective facial shielding | The seven-membered ring of the oxazepane may offer a different and potentially advantageous steric environment. |

| Chiral Amines | Formation of an imine or enamine | Can activate substrates for nucleophilic attack | The nitrogen atom of 2-Methyl-1,4-oxazepane is available for similar transformations. |

| Chiral Alcohols | Formation of an ester or ether | Can direct reactions on adjacent functional groups | The oxygen atom could potentially be used for tethering, though less common. |

Hypothetical Role 3: Organocatalysis

The field of organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Chiral amines and their derivatives are prominent in this area, often activating substrates through the formation of iminium ions or enamines.[3] The secondary amine functionality within the 2-Methyl-1,4-oxazepane ring makes it a candidate for development as a novel organocatalyst.

Potential Organocatalytic Reactions:

-

Asymmetric Michael Additions: A chiral 2-Methyl-1,4-oxazepane could catalyze the conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones.

-

Asymmetric Aldol Reactions: It could be employed to control the stereochemistry of aldol reactions between ketones and aldehydes.

Conclusion and Future Outlook

While the application of 2-Methyl-1,4-oxazepane in asymmetric synthesis is currently a field of untapped potential, the foundational chemistry for its exploration is accessible. The synthetic protocols for creating chiral 1,4-oxazepane scaffolds provide the necessary starting point for researchers. The well-established principles of asymmetric catalysis, particularly those involving chiral amines and other heterocycles, offer a clear roadmap for investigating the utility of this novel chiral building block. It is our hope that this guide will stimulate further research into this promising, yet underexplored, area of stereoselective synthesis, ultimately leading to the development of new and powerful tools for the creation of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.

References

-

Carretero, J. C., & García Ruano, J. L. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

- Afonso, C. A. M., & Candeias, N. R. (2020). Modern Methods for the Synthesis of 1,4-Oxazepanes and their Benzo-Derivatives. In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (pp. 437-500). Wiley.

- Nigríni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry.

- Zhang, W., & You, S.-L. (2019).

- Kovács, D., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.

- Wang, Q., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.

- Li, X., et al. (2025). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality.

- Tiecco, M., et al. (1998). SYNTHESIS OF ENANTIOPURE SUBSTITUTED 1,4-DIOXANES BY MICHAEL INITIATED RING CLOSURE REACTIONS. Tetrahedron: Asymmetry.

- Zhang, W., & You, S.-L. (2020).

- Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.

- Wang, Y., et al. (2023).

- Carretero, J. C., & García Ruano, J. L. (2021).

- Wang, X.-F., & Gong, L.-Z. (2019). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research.

- Kiss, L., et al. (2018).

- Ollevier, T. (2024).

- France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.

- Wang, X.-F., & Gong, L.-Z. (2020). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. PubMed.

- Albrecht, Ł., & Albrecht, A. (2020).

- Janecka, A., & Gach, K. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules.

Sources

purification techniques for 2-Methyl-1,4-oxazepane derivatives

An Application Guide to the Purification of 2-Methyl-1,4-Oxazepane Derivatives

Abstract

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into pharmacologically active compounds, targeting a range of conditions from neurological disorders to infectious diseases.[1][2] The presence of a methyl group at the 2-position introduces a chiral center, making stereochemical purity a critical parameter for drug development professionals. This guide provides a detailed overview of robust purification strategies for 2-Methyl-1,4-oxazepane derivatives, moving beyond simple protocols to explain the underlying principles and rationale. It is designed for researchers, medicinal chemists, and process development scientists seeking to achieve high levels of chemical and enantiomeric purity.

Foundational Principles: Pre-Purification Strategy

A successful purification campaign begins long before the crude material is subjected to a separation technique. A thorough understanding of the reaction mixture is paramount.

Impurity Profiling: Know Your Enemy

The first step is a logical deduction of potential impurities based on the synthetic route. As per ICH Q3B(R) guidelines, an impurity is any component that is not the drug substance or an excipient.[3] Common impurities in the synthesis of 2-Methyl-1,4-oxazepane derivatives include:

-

Unreacted Starting Materials: Ethanolamines, aldehydes, or other precursors.[4]

-

Reagents and Catalysts: Acids, bases, or metal catalysts used in cyclization or other steps.

-

Reaction By-products: Products from side reactions, incomplete cyclization, or rearrangement.

-

Stereoisomers: The enantiomer and potential diastereomers if other stereocenters are present.

-

Degradation Products: Compounds formed if the target molecule is sensitive to heat, light, or pH extremes.

Physicochemical Characterization

The selection of a purification method is dictated by the physical properties of the target molecule. Key parameters to determine for your specific derivative include:

-

Polarity & Solubility: Governs the choice of chromatographic and crystallization solvents.

-

Boiling Point & Thermal Stability: Determines the feasibility of distillation. Many organic molecules can decompose at their normal boiling points, making distillation under reduced pressure a necessity.[5]

-

pKa: The basicity of the nitrogen atom in the oxazepane ring is a key handle. It allows for acid-base extractions and salt formation, which can significantly aid in purification by crystallization.

-

Physical State: Whether the compound is a solid or an oil at room temperature will guide the choice between crystallization and distillation.

Safety & Handling

Substituted oxazepanes, like many cyclic amines, require careful handling. The parent compound, 2-Methyl-1,4-oxazepane, is classified as a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[6] Always consult the Safety Data Sheet (SDS) for your specific derivative and utilize appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Core Purification Methodologies & Protocols

The following sections detail the primary techniques for purifying 2-Methyl-1,4-oxazepane derivatives. The optimal approach is often a multi-step process, for example, an initial chromatographic separation followed by a final crystallization step to achieve high purity.

Liquid Column Chromatography

Principle: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). Compounds with higher affinity for the stationary phase move down the column more slowly than compounds with lower affinity.

Applicability: Chromatography is the workhorse of purification in medicinal chemistry. It is highly versatile for isolating the target compound from impurities with different polarities. For 1,4-oxazepane derivatives, both normal-phase and reverse-phase chromatography are effective.[1][7][8]

Workflow for Normal-Phase Silica Gel Chromatography:

Caption: Workflow for Purification by Column Chromatography.

Detailed Protocol: Normal-Phase Chromatography

-

Eluent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., mixtures of ethyl acetate and hexanes) that provides good separation between your target compound and its impurities. Aim for a target compound Rf value of ~0.25-0.35.

-

Column Packing: Prepare a slurry of silica gel in the initial eluent. Carefully pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid solution. Carefully add the dry-loaded sample to the top of the packed column.

-

Elution: Begin eluting with the mobile phase. If impurities are close to the product spot on the TLC, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.

-

Fraction Collection: Collect fractions in test tubes. The volume of each fraction should be approximately one-quarter of the column volume.

-

Analysis and Isolation: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Example Solvent Systems for Oxazepane Derivatives

| Derivative Type | Typical Stationary Phase | Common Mobile Phase (Gradient) | Reference |

| N-Benzyl Protected | Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | [7] |

| Carboxylic Acid Bearing | C18 Reverse Phase | Water (with 0.1% TFA) / Acetonitrile | [1] |

| Free Amine (Basic) | Silica Gel | Dichloromethane / Methanol (with 1% NH₄OH) | General Practice |